3-Nitro-4H-quinolizin-4-one
Description
Structural Significance of the 4H-Quinolizin-4-one Scaffold in Heterocyclic Chemistry
The 4H-quinolizin-4-one core is a distinctive bicyclic heterocyclic system characterized by a nitrogen atom at the ring junction. researchgate.netacs.org This arrangement imparts a polar, zwitterionic character to the molecule, influencing its physicochemical properties. nih.govuob.edu.ly The scaffold consists of a pyridine (B92270) ring fused to a 2-pyridone ring. This fusion creates a planar and rigid structure that is of considerable interest in medicinal chemistry and material science. acs.orgcam.ac.uk The unique electronic distribution and structural rigidity of the 4H-quinolizin-4-one scaffold make it an attractive starting point for the synthesis of more complex heterocyclic structures. researchgate.net Its derivatives have been investigated for a range of applications, underscoring the scaffold's importance in the development of functional molecules. acs.org
Table 1: Physicochemical Characteristics of the 4H-Quinolizin-4-one Scaffold
| Property | Description | Reference |
| Structure | Fused bicyclic system with a bridgehead nitrogen atom. | researchgate.netacs.org |
| Character | Possesses polar zwitterionic characteristics. | nih.govuob.edu.ly |
| Conformation | Planar and rigid molecular framework. | acs.org |
| Significance | Serves as a key pharmacophore and a precursor for other heterocycles. | researchgate.netresearchgate.net |
Historical Overview of 4H-Quinolizin-4-one Research
Research into the 4H-quinolizin-4-one ring system has evolved significantly over the years. Initial investigations focused on fundamental synthesis and characterization. However, the discovery of interesting biological activities in molecules containing this scaffold has spurred more intensive research. nih.govcam.ac.uk Despite its attractive properties, the 4H-quinolizin-4-one scaffold has been described as under-represented in small molecule screening libraries, largely due to a lack of general and efficient synthetic methods in the past. acs.orgnih.govcam.ac.uk
The development of modern synthetic methodologies has overcome many of these earlier challenges. A variety of synthetic strategies have been reported, including:
Tandem Horner-Wadsworth-Emmons olefination/cyclisation. researchgate.net
Palladium-catalyzed dearomative cyclocarbonylation of allyl alcohols. colab.ws
Ring-closing metathesis. nih.govcam.ac.uk
Rhodium-catalyzed C-H activation. researchgate.net
One-pot multicomponent reactions. uob.edu.ly
These advances have made a wider range of substituted 4H-quinolizin-4-ones accessible for further study, expanding the exploration of their chemical and physical properties. researchgate.netnih.gov
Academic Research Focus on 3-Nitro-4H-quinolizin-4-one within the Quinolizinone Class
The introduction of a nitro group onto a heterocyclic scaffold is a common strategy in medicinal chemistry to modulate electronic properties and explore new biological interactions. Within the quinolizinone class, substitution at the 3-position has been a subject of academic interest, with various methods developed to introduce different functional groups at this site. rsc.orgnih.gov
The compound this compound, while its synthesis has been noted in the chemical literature, remains a sparsely investigated derivative within this class. The academic focus has been more on the development of general synthetic routes to 3-substituted 4H-quinolizin-4-ones rather than an in-depth exploration of the 3-nitro variant itself.
Several synthetic approaches developed for 3-substituted quinolizinones could theoretically be applied to the synthesis of this compound. For instance, a one-pot synthesis of 3-substituted 4H-quinolizin-4-ones has been achieved through an alkyne substrate control strategy. nih.gov Another efficient method involves the use of (η⁴-vinylketene)-Fe(CO)₃ complexes as key intermediates. rsc.org Furthermore, research on the synthesis of other nitro-containing heterocycles, such as 3-nitro-2-quinolones from the reaction of nitrated isatoic anhydrides with malonic ester derivatives, provides a conceptual basis for potential synthetic pathways. nih.gov The reaction of 2-pyridylacetates with nitroenynes also presents a plausible route to nitro-substituted quinolizine scaffolds. researchgate.net
While detailed research findings on the specific chemical properties, reactivity, and applications of this compound are not widely available in peer-reviewed literature, its existence is confirmed by its presence in chemical supplier catalogs.
Table 2: Basic Information for this compound
| Identifier | Value |
| CAS Number | 90418-74-9 |
| Molecular Formula | C₉H₅N₂O₃ |
| Molecular Weight | 191.15 g/mol |
The study of this compound represents an area with potential for future research, building upon the established chemistry of the 4H-quinolizin-4-one scaffold and the strategic importance of nitro-functionalized heterocycles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-nitroquinolizin-4-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-8(11(13)14)5-4-7-3-1-2-6-10(7)9/h1-6H |
InChI Key |
OGTHLHYCNZBXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(C(=O)N2C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Investigations of 3 Nitro 4h Quinolizin 4 One and Quinolizinone Formation
Detailed Analysis of Proposed Reaction Pathways and Intermediates
The formation of the 3-nitro-substituted quinolizinone ring system is often achieved through strategies that construct the heterocyclic core using a nitro-functionalized precursor. One prominent method is the organocatalytic [3+3] dearomative annulation of 2-pyridylacetates with nitroenynes. researchgate.net
This cascade reaction is proposed to initiate with a base-catalyzed deprotonation of the 2-pyridylacetate (B8455688), which then acts as a nucleophile in a Michael addition to the electron-deficient nitroenyne. researchgate.net This step generates a crucial intermediate that subsequently undergoes an intramolecular aza-Michael addition. In this key cyclization step, the pyridine (B92270) nitrogen attacks the activated internal carbon, leading to a dearomatized bicyclic intermediate. researchgate.netresearchgate.net Subsequent tautomerization and rearomatization of the pyridine ring yield the final functionalized quinolizine product. The process efficiently builds the complex scaffold in a single operation under mild, metal-free conditions. researchgate.net
Another mechanistically distinct pathway involves the reaction of a pre-functionalized pyridine derivative, such as (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, with methyl nitroacetate (B1208598). nih.gov Depending on the reaction conditions, this process can be directed to selectively form different heterocyclic products, including 2-acyl-4H-quinolizin-4-ones. The proposed mechanism for quinolizinone formation begins with the Michael addition of methyl nitroacetate to the starting butenenitrile, forming intermediate A . This is followed by an intramolecular cyclization to give intermediate B . The final 2-acyl-4H-quinolizin-4-one is formed through the elimination of a proton and nitrous acid (HNO2). nih.gov This divergent approach highlights the tunability of the reaction outcome based on the subtle control of reaction parameters. nih.gov
The following table outlines the key intermediates in these proposed pathways.
| Pathway | Starting Materials | Key Intermediate(s) | Final Product Type |
| Organocatalytic [3+3] Annulation | 2-Pyridylacetate, Nitroenyne | Michael adduct, Dearomatized bicyclic species | Functionalized Quinolizine Scaffold |
| Divergent Annulation | (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, Methyl nitroacetate | Michael adduct (A), Cyclized intermediate (B) | 2-Acyl-4H-quinolizin-4-one |
Studies on C-H Activation and Oxidative Annulation Mechanisms
Transition-metal-catalyzed C-H activation and annulation represents a powerful and atom-economical strategy for synthesizing the quinolizinone core. Rhodium(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes is a well-documented example of this approach. researchgate.net This reaction proceeds via a double C-H activation to furnish highly functionalized 4H-quinolizin-4-ones. researchgate.net
The proposed catalytic cycle typically begins with the coordination of the rhodium catalyst to the pyridinone substrate. This is followed by a concerted metalation-deprotonation event, achieving the first C-H activation to form a five-membered rhodacycle intermediate. The alkyne then coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond, expanding the metallacycle. A second C-H activation or an oxidative addition step, followed by reductive elimination, releases the final 4H-quinolizin-4-one product and regenerates the active Rh(III) catalyst, allowing the cycle to continue. An oxidant, such as a copper(II) salt, is often required to facilitate the regeneration of the catalytic species. researchgate.net
Nuance of Nucleophilic Acyl Substitution and Subsequent Transformations
The formation of the 4H-quinolizin-4-one ring can also be achieved through pathways where an intramolecular nucleophilic acyl substitution is the key ring-closing step. A notable example is the tandem Horner-Wadsworth-Emmons (HWE) olefination/cyclisation method. scispace.com This strategy allows for facile access to substituted 4H-quinolizin-4-ones from readily available β-ketopyridines. scispace.com
The process is initiated by the acylation of a 2-picoline derivative to form a β-ketopyridine. scispace.com This intermediate is then subjected to HWE reaction conditions with triethyl phosphonoacetate and a base like sodium hydride (NaH). The HWE reaction forms an α,β-unsaturated ester intermediate, which exists as a mixture of E and Z isomers. scispace.com It is proposed that the Z-isomer must convert to the more reactive E-isomer prior to cyclization. This isomerization is thought to be a base-assisted process proceeding through an enolate intermediate. scispace.com
The crucial step is the subsequent intramolecular cyclization, where the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. scispace.com This ring-closure is a classic example of a nucleophilic acyl substitution, where the ethoxide group is eliminated, leading to the formation of the stable, aromatic 4H-quinolizin-4-one ring system. scispace.com
The proposed mechanistic steps are summarized below:
HWE Olefination: Reaction of a β-ketopyridine with a phosphonate (B1237965) ylide to form an α,β-unsaturated ester (mixture of E/Z isomers).
Isomerization: Base-assisted conversion of the Z-isomer to the E-isomer via an enolate intermediate.
Intramolecular Nucleophilic Acyl Substitution: Attack of the pyridine nitrogen onto the ester carbonyl.
Elimination: Expulsion of the alkoxide leaving group to form the final 4H-quinolizin-4-one.
Computational Elucidation of Reaction Mechanisms (e.g., DFT-Based Pathway Analysis)
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of quinolizinone formation. rsc.org DFT calculations provide valuable insights into reaction pathways, the stability of intermediates, and the energetics of transition states, often corroborating or refining experimentally proposed mechanisms. frontiersin.orgnih.gov
In the context of the divergent synthesis of quinolizin-4-ones from methyl nitroacetate, DFT studies can help rationalize the selective formation of different products under varied conditions by comparing the energy profiles of competing reaction pathways. nih.gov For instance, calculations can determine the activation barriers for the formation of quinolizinone versus other potential products like isoxazoles or indolizines, explaining the observed product distribution. nih.gov
DFT has also been applied to study the behavior of nitro-containing reactants in related cyclization reactions. Gold-catalyzed internal redox processes of nitroalkynes have been investigated to understand the oxygen transfer and subsequent formation of α-oxo gold carbene intermediates. frontiersin.org These calculations revealed that the cyclization mode (e.g., 5-exo-dig vs. 6-endo-dig) significantly impacts the stability of the resulting intermediates. frontiersin.org Such computational findings on the reactivity of the nitro group are relevant for understanding its role in the synthesis of nitro-substituted heterocycles like 3-Nitro-4H-quinolizin-4-one. The table below presents a conceptual summary of how DFT can be applied to analyze these reactions.
| Computational Analysis Type | Application to Quinolizinone Synthesis | Insights Gained |
| Transition State Search | Locating the transition state structures for cyclization and elimination steps. | Determining the rate-determining step of the reaction; understanding kinetic vs. thermodynamic control. scispace.com |
| Reaction Energy Profile | Calculating the relative energies of reactants, intermediates, transition states, and products. | Assessing the thermodynamic feasibility of a proposed pathway; comparing competing mechanisms. |
| Intermediate Stability Analysis | Calculating the energies of proposed intermediates (e.g., Michael adducts, dearomatized species). | Identifying the most stable intermediate isomers; confirming the viability of proposed transient species. frontiersin.org |
| Molecular Orbital Analysis (HOMO/LUMO) | Examining the frontier molecular orbitals of reactants. | Predicting sites of nucleophilic and electrophilic attack; rationalizing regioselectivity. nih.gov |
These computational studies provide a molecular-level understanding that complements experimental observations, guiding the rational design of more efficient and selective syntheses for this compound and related compounds. rsc.org
Advanced Spectroscopic Characterization and Photophysical Properties of 3 Nitro 4h Quinolizin 4 One Derivatives
Fluorescence and Luminescence Spectroscopy of Quinolizinone Systems (Emission Wavelengths, Quantum Yields)
Quinolizinone derivatives are recognized as an important class of heterocyclic compounds with applications in materials science and medicinal chemistry, partly due to their fluorescent properties. researchgate.netresearchgate.netkthmcollege.ac.in The emission characteristics are highly dependent on the nature and position of substituents on the quinolizinone scaffold.
Detailed research into various 3-substituted 4H-quinolizin-4-ones has revealed that these compounds are fluorescent, with emission properties that can be tuned by the substituent. researchgate.netrsc.org For instance, a study developing a synthesis methodology for these compounds reported fluorescence quantum yields ranging from 0.04 to 0.36, contingent on the specific group at the 3-position. researchgate.netrsc.org Similarly, another series of related pyrano[4,3-b]quinolizine derivatives were found to emit fluorescence in the blue-to-green region of the spectrum when dissolved in ethanol, with emission maxima observed between 446 nm and 515 nm. mdpi.comresearchgate.net The quantum yield (Φ) of fluorescence for these compounds was determined using rhodamine B as a reference standard. mdpi.comresearchgate.net
The introduction of a nitro group, a strong electron-withdrawing group, is known to influence the electronic structure and photophysical pathways of fluorescent molecules significantly. In many aromatic systems, the nitro group can quench fluorescence by promoting efficient intersystem crossing to the triplet state. researchgate.net This effect is a critical consideration in the design of nitroquinolizinone-based fluorescent materials.
Interactive Data Table: Photophysical Properties of Substituted Quinolizinone Derivatives
| Compound Class | Emission Wavelength (λem) Range | Quantum Yield (Φ) Range | Solvent |
| 3-Substituted 4H-quinolizin-4-ones | Not specified | 0.04 - 0.36 | Not specified |
| 3-Phenyl pyrano[4,3-b]quinolizines | 446 - 515 nm | < 0.1 | Ethanol |
This table summarizes reported data for classes of quinolizinone derivatives. Specific values for 3-Nitro-4H-quinolizin-4-one may vary.
Solvatochromic Effects and Environmental Responsiveness of Nitroquinolizinones
Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—in response to a change in solvent polarity. mdpi.comresearchgate.net This phenomenon arises from differential solvation of the molecule's ground and excited electronic states. researchgate.net Molecules with a significant change in dipole moment upon photoexcitation, such as those with donor-acceptor structures, often exhibit strong solvatochromism.
For nitroquinolizinones, the quinolizinone core can act as an electron-donating system while the nitro group is a potent electron acceptor. This intramolecular charge transfer (ICT) character is key to their environmental sensitivity. In these systems, the excited state is typically more polar than the ground state.
Key Observations on Solvatochromism:
Positive Solvatochromism (Red Shift): When a nitroquinolizinone derivative is moved to a more polar solvent, the more polar excited state is stabilized to a greater extent than the ground state. researchgate.net This stabilization lowers the energy gap between the two states, resulting in a bathochromic (red) shift to longer wavelengths in the emission spectrum. researchgate.netresearchgate.net
Hydrogen Bonding Effects: The environmental responsiveness is also governed by specific solute-solvent interactions like hydrogen bonding. nih.gov Solvents with high hydrogen bond donor (HBD) ability can interact with the oxygen atoms of the nitro and carbonyl groups, while hydrogen bond acceptor (HBA) solvents can interact with appropriate protons on the quinolizinone ring, further modulating the electronic states. mdpi.comresearchgate.net
Probing Polarity: The solvatochromic shifts in the fluorescence of nitroquinolizinones can be correlated with empirical solvent polarity scales, such as the Reichardt's dye (Betaine 30) ET(30) scale, to quantify the effect. mdpi.com This sensitivity makes them potential candidates for use as fluorescent probes to characterize the polarity of microenvironments. researchgate.net
The pronounced solvatochromism of nitroquinolizinones underscores their responsiveness to their immediate molecular surroundings, a crucial property for developing chemical sensors.
Aggregation-Induced Emission Enhancement (AIEE) Phenomena in Quinolizinone Scaffolds
A significant photophysical phenomenon observed in some luminogens is Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). chemrxiv.org This effect is contrary to the common problem of aggregation-caused quenching (ACQ), where molecules lose their fluorescence upon aggregation due to the formation of non-emissive excimers and strong intermolecular π–π stacking interactions. mdpi.comacs.org In contrast, AIEE-active molecules are weakly emissive in dilute solutions but become highly luminescent when aggregated or in the solid state. rsc.orgrsc.org
The primary mechanism behind AIEE is the restriction of intramolecular motion (RIM), which includes both vibrations and rotations (RIR and RIV). chemrxiv.orgacs.org In solution, excited molecules can dissipate their energy through non-radiative pathways involving the movement of their structural components. In the aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels and forces the molecule to release its energy radiatively as fluorescence. chemrxiv.org
Studies on quinolizinone-based scaffolds have confirmed the presence of AIEE. For example, a series of 3-phenyl pyrano[4,3-b]quinolizine derivatives demonstrated classic AIEE behavior. mdpi.comresearchgate.net While these compounds showed weak fluorescence in pure ethanol, their emission intensity increased significantly in solvent mixtures with high water content (e.g., 90-95% water), where they form nano-aggregates. mdpi.comresearchgate.net This enhancement is attributed to the restriction of intramolecular vibrations within the aggregates, which effectively enhances the radiative decay channel. chemrxiv.org The formation of aggregates was confirmed by dynamic light scattering (DLS) studies, which showed an increase in particle size in water-rich solutions. mdpi.com
The AIEE properties of quinolizinone scaffolds make them promising candidates for applications in biological imaging and sensing in aqueous media, where other dyes often fail due to ACQ. mdpi.com
Time-Resolved Spectroscopy and Excited State Dynamics
Understanding the fate of a molecule after it absorbs a photon is the central goal of time-resolved spectroscopy. These studies reveal the complex sequence of events, known as excited-state dynamics, that occur on timescales from femtoseconds to microseconds. stanford.edursc.org For this compound derivatives, the dynamics are largely dictated by the presence of the nitro group.
Upon photoexcitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, several competing decay pathways are available:
Fluorescence: Radiative decay from S₁ back to S₀, releasing a photon. This process is often inefficient in nitroaromatic compounds.
Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ to S₀). This is often facilitated by conical intersections, which are points of degeneracy between electronic states that provide an ultrafast pathway for relaxation to the ground state. shinshu-u.ac.jp
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity, typically from the singlet S₁ state to a triplet state (T₁). According to El Sayed's rules, ISC is particularly efficient between states of different orbital character (e.g., n,π* and π,π*). researchgate.net The nitro group is well-known to dramatically increase the rate of ISC through strong spin-orbit coupling, effectively quenching fluorescence by populating the long-lived, non-emissive (or weakly phosphorescent) triplet state. researchgate.net
Geometric Relaxation: In the excited state, the molecule's geometry can relax. For nitroaromatics, the nitro group may rotate out of the plane of the aromatic ring. This can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which is often non-emissive and provides an additional non-radiative decay channel back to the ground state. researchgate.net
Femtosecond transient absorption spectroscopy is a key technique used to track these ultrafast processes. mdpi.com For a molecule like this compound, such an experiment would likely reveal rapid population of the triplet state following initial excitation, confirming that efficient intersystem crossing is the dominant de-excitation pathway, which explains the typically low fluorescence quantum yields of many nitro-substituted aromatic compounds. researchgate.net
Computational Chemistry and Theoretical Studies of 3 Nitro 4h Quinolizin 4 One
Electronic Structure Calculations and Quantum Chemical Characterization (e.g., Density Functional Theory)
Quantum chemical calculations are fundamental to characterizing the electronic nature of 3-Nitro-4H-quinolizin-4-one. Density Functional Theory (DFT) is a prominent method used for this purpose, balancing computational cost and accuracy. nih.gov These calculations provide insights into the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions.
Key Electronic Properties Investigated:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. For nitro-aromatic compounds, the nitro group typically lowers the LUMO energy, increasing the molecule's electron-accepting capability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface. They identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. In this compound, the oxygen atoms of the nitro and carbonyl groups are expected to be regions of negative potential, while the hydrogen atoms and parts of the aromatic system would show positive potential.
Dipole Moment and Polarization: Calculations can predict the magnitude and orientation of the molecular dipole moment, which influences solubility and intermolecular interactions in condensed phases.
DFT studies on related heterocyclic systems, such as 3-nitro-1,2,4-triazole-5-one, have been used to determine properties like binding energies of dimers and lattice energies in crystals. nih.gov For this compound, similar calculations would reveal how the nitro and carbonyl groups influence the electronic environment of the fused ring system.
Table 1: Representative Theoretical Electronic Properties
| Parameter | Typical Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -3.0 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.5 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | ~4-6 Debye | Influences solubility and intermolecular forces. |
Conformational Analysis and Molecular Geometry Optimization of Nitroquinolizinones
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their corresponding energies. drugdesign.orgiupac.org For a relatively rigid structure like this compound, the primary focus of conformational analysis would be the orientation of the nitro group relative to the quinolizinone plane.
The process begins with geometry optimization, where computational methods, typically DFT, are used to find the lowest energy arrangement of atoms. mdpi.com This calculation determines key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles.
Key Aspects of Conformational and Geometrical Studies:
Planarity of the Ring System: Calculations would confirm the degree of planarity of the fused quinolizinone ring system. Deviations from planarity can impact aromaticity and molecular stacking in the solid state.
Nitro Group Orientation: The dihedral angle defining the twist of the NO₂ group with respect to the aromatic ring is a critical parameter. While steric hindrance might favor a non-planar orientation, electronic conjugation favors planarity. The optimized geometry represents a balance between these effects.
Potential Energy Surface (PES) Scanning: To explore the conformational flexibility, the potential energy can be calculated as a function of one or more torsional angles. For this compound, scanning the C-N bond rotation of the nitro group would reveal the energy barrier to rotation and identify the most stable conformation.
Computational studies on other flexible molecules have demonstrated the power of these methods to identify stable conformers that are energetically accessible. acs.orgnih.gov For the nitroquinolizinone system, such analysis is crucial for understanding its shape and how it interacts with other molecules.
Table 2: Illustrative Optimized Geometrical Parameters (DFT)
| Parameter | Bond/Angle | Typical Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C-NO₂ | ~1.48 Å |
| Bond Angle | O-N-O | ~125° |
| Dihedral Angle | C-C-N-O | ~0° or ~180° (for planar) |
Computational Prediction of Spectroscopic Parameters
Theoretical calculations are widely used to predict and interpret various types of molecular spectra. By simulating spectra computationally, researchers can aid in the structural confirmation of synthesized compounds and understand the origins of spectroscopic features.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com These predicted frequencies correspond to specific vibrational modes, such as the stretching of the C=O and N-O bonds or the bending of C-H bonds. Comparing the calculated spectrum with an experimental one helps in assigning the observed absorption bands. For this compound, characteristic strong IR bands would be predicted for the carbonyl (~1650-1670 cm⁻¹) and nitro group (symmetric and asymmetric stretches ~1350 cm⁻¹ and ~1550 cm⁻¹, respectively). mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the NMR chemical shifts (¹H and ¹³C) for a molecule in its optimized geometry. These predictions are valuable for assigning signals in experimental NMR spectra, especially for complex molecules. The electronic environment, influenced by the electron-withdrawing nitro and carbonyl groups, will significantly affect the predicted chemical shifts of the ring protons and carbons.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. hw.ac.uk These calculations can predict the λ_max values and help understand the nature of the electronic transitions (e.g., n→π* or π→π*). The extended conjugation and presence of chromophores in this compound suggest it will absorb in the UV or visible region. Studies on other substituted quinolizinones have investigated their fluorescent properties, which are also accessible through computational modeling. researchgate.netrsc.org
Table 3: Predicted Spectroscopic Data (Illustrative)
| Spectroscopy | Parameter | Predicted Value (Illustrative) | Assignment |
|---|---|---|---|
| IR | Vibrational Frequency | 1665 cm⁻¹ | C=O stretch |
| IR | Vibrational Frequency | 1550 cm⁻¹ | Asymmetric NO₂ stretch |
| ¹³C NMR | Chemical Shift | 158 ppm | Carbonyl Carbon (C=O) |
| ¹H NMR | Chemical Shift | 9.3 ppm | Proton adjacent to ring nitrogen |
| UV-Vis (TD-DFT) | λ_max | ~350 nm | π→π* transition |
Molecular Modeling for Structure-Property and Structure-Activity Relationship Studies
Molecular modeling techniques are used to establish relationships between the chemical structure of a molecule and its macroscopic properties (Quantitative Structure-Property Relationship, QSPR) or biological activity (Quantitative Structure-Activity Relationship, QSAR). researchgate.netarxiv.orgnih.gov These models are statistical correlations that use calculated molecular descriptors to predict the properties of new or untested compounds.
Molecular Descriptors: A wide range of descriptors can be calculated for this compound, including:
Constitutional: Molecular weight, atom counts.
Topological: Indices describing molecular branching and connectivity.
Geometrical: Molecular surface area, volume.
Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges. unimore.it
QSAR/QSPR Model Development: For a series of related nitroquinolizinone derivatives, these descriptors would be correlated with an experimentally measured property (e.g., solubility, melting point, or IC₅₀ value against a biological target) using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.netmdpi.com
Application: A validated QSAR model can predict the activity of new derivatives before they are synthesized, guiding synthetic efforts toward more potent compounds. inventi.in For instance, a model might reveal that increasing the negative electrostatic potential around the nitro group enhances biological activity, suggesting further substitutions to achieve this. Studies on quinoline (B57606) derivatives have successfully used these methods to develop models for anticancer activity. mdpi.com
In Silico Design and High-Throughput Screening of Novel Quinolizinone Structures
Computational methods enable the rational design of new molecules and the virtual screening of large compound libraries to identify promising candidates for specific applications. researchgate.netresearchgate.net
Structure-Based Drug Design: If the three-dimensional structure of a biological target (e.g., an enzyme) is known, molecular docking can be used to predict how well a designed molecule like a this compound derivative fits into the target's binding site. Docking algorithms score the binding poses based on intermolecular interactions like hydrogen bonds and hydrophobic contacts. This approach has been used to design novel quinolizin-4-ones as potential antimalarial agents by targeting the PfDHODH enzyme. researchgate.netresearchgate.net
Ligand-Based Drug Design: When the target structure is unknown, models can be built based on a set of known active molecules. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can be generated. This pharmacophore can then be used as a 3D query to screen virtual libraries for molecules that match these features. researchgate.net
High-Throughput Virtual Screening (HTVS): Large chemical databases (like ZINC) can be computationally screened using docking or pharmacophore models to identify a smaller, more manageable set of compounds for experimental testing. researchgate.net This drastically reduces the time and cost associated with drug discovery.
ADMET Prediction: In silico models are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. nih.gov This early assessment of "drug-likeness" helps to filter out candidates that are likely to fail in later stages of development. researchgate.net
Through these in silico techniques, the this compound scaffold can be systematically modified and optimized to create novel structures with desired properties, whether for materials science or medicinal chemistry applications. researchgate.net
Reactivity and Synthetic Utility of 3 Nitro 4h Quinolizin 4 One As a Building Block
Chemical Transformations of the Nitro Group on the Quinolizinone Scaffold
The nitro group at the C-3 position of the 4H-quinolizin-4-one core is a key functional handle that can be readily transformed into other functionalities, significantly enhancing the synthetic utility of the scaffold. The strong electron-withdrawing nature of the nitro group makes it an indispensable functional group in organic synthesis. rsc.org
One of the most common and synthetically useful transformations is the reduction of the nitro group to an amino group . This conversion opens up a plethora of possibilities for further derivatization. The resulting 3-amino-4H-quinolizin-4-one can be subjected to various chemical reactions, such as the formation of amides or diazonium salts, which can then be used in coupling reactions to introduce a wide range of substituents. nih.govresearchgate.netnih.gov For instance, treatment of 3-azido-1-cyano-4H-quinolizin-4-one with toluene (B28343) and trifluoroacetic anhydride (B1165640) yields 3-amino-1-cyano-4H-quinolizin-4-one. researchgate.net
Another potential transformation, though less commonly reported for this specific scaffold, is the Nef reaction , which converts a primary or secondary nitroalkane into a ketone under basic conditions. nih.gov While direct application on 3-nitro-4H-quinolizin-4-one is not extensively documented, this reaction highlights a potential pathway for introducing a keto group at the 3-position.
Furthermore, the nitro group can be involved in more complex reaction cascades. For example, in the reaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate (B1208598), the nitro group is ultimately eliminated as nitrous acid (HNO₂) during the formation of the 2-acyl-4H-quinolizin-4-one product. acs.org
Table 1: Key Transformations of the Nitro Group
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-Azido-1-cyano-4H-quinolizin-4-one | Toluene, trifluoroacetic anhydride, heat | 3-Amino-1-cyano-4H-quinolizin-4-one | researchgate.net |
| (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and methyl nitroacetate | Piperidinium acetate, heat | 2-Acyl-4H-quinolizin-4-one (involves elimination of HNO₂) | acs.orgnih.gov |
| General Nitroalkane | Basic conditions | Ketone (via Nef Reaction) | nih.gov |
| General Nitroarene | Visible light irradiation | Amine, Azo compounds, etc. | rsc.org |
Electrophilic and Nucleophilic Reactions at the Quinolizinone Core
The electronic nature of the this compound core, characterized by the electron-withdrawing nitro group, makes it susceptible to both electrophilic and nucleophilic attacks at different positions.
Nucleophilic Reactions: The presence of the nitro group significantly activates the quinolizinone system towards nucleophilic attack. nih.gov In analogous nitroquinolone systems, this activation facilitates region-selective cine-substitutions, where a nucleophile attacks an electron-deficient ring and displaces a leaving group from an adjacent position. nih.gov For instance, 1-methyl-3,6,8-trinitro-2-quinolone undergoes cine-substitution at the C-4 position upon treatment with nucleophilic reagents. nih.gov
Electrophilic Reactions: While the electron-deficient nature of the ring system generally disfavors classical electrophilic aromatic substitution, reactions at nucleophilic centers are possible. For example, the nitrogen atom of the quinolizine system can act as a nucleophile. Aromatic rings can typically undergo nitration when treated with nitric acid and sulfuric acid, which forms the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com
Cycloaddition Reactions: The activated double bond within the pyridone ring of nitro-substituted quinolones allows them to act as dienophiles in Diels-Alder reactions. This enables the construction of new fused ring systems. For example, quinolones with a nitro group at the 3-position can react with electron-rich dienes to form benzoquinoline derivatives, although this may require severe reaction conditions. nih.govnih.gov
Utilization as a Versatile Synthetic Intermediate for Complex Architectures
This compound and its derivatives are highly valuable as intermediates for the synthesis of more complex and often biologically active molecules. The strategic placement of the nitro group provides a handle for a variety of synthetic manipulations.
The reduction of the nitro group to an amine is a gateway to a wide array of derivatives. The resulting 3-amino-4H-quinolizin-4-ones can be further functionalized to create libraries of compounds for screening purposes. researchgate.netnih.gov
Moreover, the entire quinolizinone scaffold can be incorporated into larger, more complex structures. For example, it can serve as a core for the construction of novel polycyclic systems through annulation reactions. The reactivity of the nitro-activated ring allows for the fusion of additional heterocyclic or carbocyclic rings, leading to intricate molecular architectures. nih.govnih.gov
Synthesis of Fused Polycyclic Heterocyclic Systems
A significant application of this compound chemistry is in the synthesis of fused polycyclic heterocyclic systems. The inherent reactivity of the scaffold is exploited to build additional rings, leading to novel and structurally diverse compounds.
One prominent method is through cycloaddition reactions . As mentioned, the nitro-activated quinolizinone can participate in Diels-Alder reactions, fusing a six-membered ring onto the core. nih.govnih.gov
Another strategy involves aza-annulation reactions . For instance, tetrahydro-β-carboline derived nitroenamines can undergo aza-annulation with various bis-electrophiles to construct highly functionalized indolizino[8,7-b]indoles and indolo[2,3-a]quinolizidine-4-ones. nih.gov
Furthermore, cascade reactions can lead to the formation of fused systems. A base-promoted cascade annulation reaction of tertiary α-hydroxyketones and dimethyl but-2-ynedioate provides a direct route to pyrano[4,3-a]quinolizine-1,4,6(2H)-trione derivatives. core.ac.uk
Table 2: Examples of Fused Polycyclic Systems from Quinolizinone Precursors
| Quinolizinone Precursor Type | Reaction Type | Fused System | Reference |
| Nitro-substituted quinolone | Diels-Alder Reaction | Benzoquinoline derivatives | nih.gov |
| Tetrahydro-β-carboline derived nitroenamines | Aza-annulation | Indolo[2,3-a]quinolizidine-4-ones | nih.gov |
| Quinolizinone precursor with α-hydroxyketone | Cascade Annulation | Pyrano[4,3-a]quinolizine-1,4,6(2H)-trione | core.ac.uk |
| 3-Azido-4H-quinolizin-4-ones | Thermal Ring Contraction | Indolizine derivatives | researchgate.net |
Derivatization and Functionalization for Property Modulation
The derivatization and functionalization of the this compound scaffold are crucial for modulating its physicochemical and biological properties. The ability to introduce a variety of substituents allows for the fine-tuning of these properties for specific applications, such as in materials science and medicinal chemistry. researchgate.netcam.ac.uk
A key area of property modulation is in the development of fluorescent compounds . The 4H-quinolizin-4-one core is inherently fluorescent, and the introduction of different substituents can significantly alter the emission and quantum yield. For example, a methodology for the synthesis of 3-substituted 4H-quinolizin-4-ones using (η⁴-vinylketene)-Fe(CO)₃ complexes has been developed, and the resulting compounds exhibit a range of quantum yields from 0.04 to 0.36 depending on the substituent. researchgate.netrsc.org A recently synthesized water-soluble 4H-quinolizin-4-one derivative has been shown to be a highly selective fluorescent chemosensor for Fe(III) ions. hw.ac.uk
Functionalization is also a key strategy in the search for new bioactive compounds . The 4H-quinolizin-4-one scaffold is considered a key pharmacophore for a range of biological targets. researchgate.netcam.ac.uk By systematically modifying the substitution pattern on the quinolizinone core, researchers can optimize the interaction of these molecules with biological targets, leading to the development of new therapeutic agents. cam.ac.uk The modular nature of synthetic strategies allows for the facile introduction of a range of functional groups to create libraries of analogues for hit-to-lead optimization in drug discovery programs. cam.ac.uk
Biological Activity of Quinolizinone Derivatives: Mechanistic and in Vitro Investigations
Enzyme Inhibition Studies (e.g., PfDHODH, HIV Integrase, PI3K)
Quinolizinone and its related derivatives have demonstrated potent inhibitory effects against several key enzymes implicated in various diseases.
Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Inhibition
PfDHODH is a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite, Plasmodium falciparum. Unlike humans, the parasite cannot salvage pyrimidines and relies entirely on this de novo synthesis, making PfDHODH a prime target for antimalarial drugs. Integrated structure-guided computational strategies have been employed to design novel substituted quinolizin-4-ones as specific inhibitors of PfDHODH. Docking studies of newly designed compounds have shown high binding affinity, forming important polar interactions with key residues like His185 and Arg265 in the enzyme's active site.
HIV Integrase Inhibition
HIV integrase (IN) is an essential enzyme for viral replication, and its inhibition is a key strategy in antiretroviral therapy. Quinolinonyl derivatives have been identified as dual inhibitors, targeting both the catalytic functions of IN and the vital IN-vRNA interactions. These compounds have shown the ability to inhibit the 3'-processing and strand transfer reactions at low micromolar concentrations. This dual-action mechanism impairs both the early and late stages of viral replication.
Phosphoinositide 3-kinase (PI3K) Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and migration. Its dysregulation is frequently observed in cancer. Quinolizinone and quinazoline derivatives have been developed as potent inhibitors of PI3K enzymes. These compounds are designed to treat or prevent diseases, such as cancer, that are responsive to PI3K inhibition.
In Vitro Antimicrobial Efficacy and Mechanisms of Action
Derivatives of the quinoline (B57606) and quinolone scaffold have shown significant antibacterial properties against a range of pathogens, including multidrug-resistant strains.
Efficacy against Gram-Positive Bacteria
Studies have highlighted the potent activity of certain quinoline-2-one derivatives against multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). Some compounds have demonstrated minimum inhibitory concentrations (MIC) in the sub-micromolar range, comparable to or even exceeding that of standard antibiotics like daptomycin.
Mechanisms of Antimicrobial Action
The antibacterial mechanisms of quinoline derivatives are multifaceted. One proposed mechanism involves the targeting of the proton pump of adenosine triphosphate (ATP) synthase, disrupting cellular energy production. Another significant mechanism is the generation of reactive oxygen species (ROS), such as hydroxyl radicals. This leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to bacterial cell death. Some quinolones have been shown to trap DNA gyrase and topoisomerase IV on the DNA, leading to chromosome fragmentation.
In Vitro Anticancer Properties and Cellular Mechanisms (e.g., Reactive Oxygen Species Generation)
The anticancer potential of quinolizinone-related structures, particularly quinazolines, is well-documented, with several derivatives showing efficacy against various cancer cell lines.
Cellular Mechanisms of Anticancer Activity
The anticancer effects of these derivatives are mediated through several cellular mechanisms:
Inhibition of Tubulin Polymerization: Certain derivatives disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest.
Cell Cycle Arrest: These compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating.
Induction of Apoptosis: By upregulating pro-apoptotic proteins like cleaved PARP-1 and caspase-3, these derivatives can trigger programmed cell death in tumor cells.
Kinase Inhibition: They act as inhibitors of various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for cancer cell growth and survival.
Role of Reactive Oxygen Species (ROS) Generation
A key mechanism underlying the anticancer activity of some quinone-containing compounds is the generation of ROS. These molecules undergo redox cycling, a process involving flavoprotein-mediated one-electron reduction to a semiquinone radical. This radical then reacts with molecular oxygen to regenerate the parent compound and produce superoxide radicals. The resulting oxidative stress can overwhelm the cancer cell's antioxidant defenses, leading to cellular damage and apoptosis.
Mechanistic Insights into Anti-inflammatory and Anti-allergic Activities
Quinolizinone and its analogs have also been investigated for their potential to modulate inflammatory and allergic responses.
Anti-inflammatory Activity
Several novel quinazolinone derivatives have demonstrated significant anti-inflammatory activity in in-vivo models like the carrageenan-induced rat paw edema test. The mechanism is believed to involve the inhibition of key inflammatory mediators and enzymes. The quinoline framework has been explored for designing inhibitors of cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumour necrosis factor-α converting enzyme (TACE).
Anti-allergic Activity
Certain quinolinone derivatives have been synthesized and evaluated for their anti-allergic properties. In vitro studies using the rat passive cutaneous anaphylaxis (PCA) test have shown that some of these compounds can effectively inhibit allergic reactions. These compounds are being explored as potential histamine H1 antagonists.
Exploration of Other In Vitro Therapeutic Potentials (e.g., Spinal Muscular Atrophy, Type-2 Diabetes, Alzheimer's Disease)
The therapeutic potential of quinolizinone-related scaffolds extends to a variety of other complex diseases.
Spinal Muscular Atrophy (SMA)
While specific research on quinolizinone derivatives for SMA is not prominent, the broader therapeutic strategies for this genetic neurodegenerative disease focus on increasing the levels of the survival motor neuron (SMN) protein. curesma.org Current approved treatments include antisense oligonucleotides (nusinersen), gene therapy (onasemnogene abeparvovec), and small molecule splicing modifiers (risdiplam). medscape.commedscape.com The development of novel small molecules remains an active area of research, and heterocyclic scaffolds could potentially play a role in future drug discovery efforts targeting SMN2 splicing or other pathways. nih.govnih.gov
Type-2 Diabetes
Quinolines have emerged as a new class of compounds with potential for managing complications of type 2 diabetes. Research has shown their ability to act as inhibitors of in vitro protein glycation, a process implicated in diabetic complications. For instance, certain quinoline derivatives have shown potent inhibition of bovine serum albumin-methylglyoxal glycation, with IC₅₀ values comparable to the standard inhibitor, rutin. Additionally, some derivatives act as α-glucosidase inhibitors, which is a key enzyme for carbohydrate digestion, thereby helping to control postprandial hyperglycemia.
Alzheimer's Disease
The quinoline and quinazoline scaffolds are considered promising for the development of multi-target drugs for Alzheimer's disease (AD). medscape.com AD pathology is complex, involving cholinergic deficits, β-amyloid (Aβ) plaque formation, and tau protein aggregation. curesma.org Derivatives of these scaffolds have been shown to exhibit a range of relevant activities:
Cholinesterase Inhibition: They can inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, thereby improving cholinergic function. curesma.org
Inhibition of Aβ Aggregation: Some compounds have demonstrated the ability to interfere with the aggregation of Aβ peptides, a key event in the formation of neurotoxic plaques. curesma.org
Antioxidant Properties: By mitigating oxidative stress, these derivatives can help protect neurons from damage, a significant factor in AD progression. curesma.org
Applications of Quinolizinone Derivatives in Advanced Materials Science
Development of Optoelectronic Materials and Devices
The inherent photophysical properties of the 4H-quinolizin-4-one core make it a promising candidate for optoelectronic applications, particularly in the development of Organic Light-Emitting Diodes (OLEDs). uob.edu.ly The fluorescence of these compounds can be finely tuned by the introduction of various substituents onto the heterocyclic ring. researchgate.net
Research has shown that 3-substituted 4H-quinolizin-4-ones exhibit notable fluorescent properties, with quantum yields ranging from 0.04 to 0.36 depending on the specific substituent. acs.orgresearchgate.net These photoluminescent characteristics are seen as an opportunity to design novel OLEDs. uob.edu.ly For instance, certain polycyclic quinolizine derivatives have been synthesized that exhibit red fluorescence in the solid state, a desirable characteristic for display and lighting applications. acs.org One such derivative, compound 4a (quinolizino[3,2-a]quinolizine derivative), shows a maximum emission at 576 nm. acs.org
The potential of these materials in optoelectronics is further underscored by the investigation of related nitrogen-containing polycyclic aromatic hydrocarbons. Quinolino[4,3-j]phenanthridines, for example, exhibit small HOMO/LUMO gaps, a critical factor for efficient charge injection and transport in optoelectronic devices. epo.org The ability to modify the quinolizinone scaffold allows for the synthesis of derivatives with tailored electronic properties, paving the way for their use as functional components in next-generation electronic and photonic technologies. epo.orgscispace.com
Table 1: Photophysical Properties of Selected Quinolizinone Derivatives
| Compound | Substituent(s) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| 3-substituted 4H-quinolizin-4-ones | Various | Not specified | Not specified | 0.04 - 0.36 | acs.orgresearchgate.net |
| Quinolizino[3,2-a]quinolizine (4a ) | Polycyclic system | Not specified | 576 (solid state) | Not specified | acs.org |
| Quinolizino[3,2-a]quinolizine (4b ) | Polycyclic system | Not specified | 576 (solid state) | Not specified | acs.org |
Fluorescent Probes and Biosensors Design
The pronounced fluorescence of many quinolizinone derivatives makes them excellent platforms for the design of chemosensors and biological probes. uob.edu.ly Their structure can be engineered to interact selectively with specific analytes, resulting in a measurable change in their fluorescence output.
A notable example is the use of a 4H-quinolizin-4-one derivative as a fluorescent probe for magnesium ions (Mg²⁺), enabling intracellular 3D imaging. uob.edu.ly This highlights the scaffold's utility in creating tools for visualizing important biological cations in complex cellular environments.
Furthermore, the strategic incorporation of a nitro group has led to the development of highly specific sensors. A prime example is 9-Nitrobenzo[b]quinolizinium , a related cationic structure, which functions as a fluorogenic probe for the detection of the enzyme nitroreductase. acs.org The parent compound is non-fluorescent, but upon reduction of the nitro group by the enzyme, it is converted into a highly fluorescent product. acs.org This "turn-on" sensing mechanism is highly desirable for reducing background signal and increasing sensitivity. This application demonstrates the critical role a nitro group can play in the design of functional molecular probes for both in vitro assays and imaging in biological systems like Escherichia coli. acs.org
Table 2: Quinolizinone-Based Fluorescent Probes
| Probe Scaffold | Analyte / Target | Sensing Mechanism | Application | Reference |
|---|---|---|---|---|
| 4H-quinolizin-4-one derivative | Mg²⁺ | Not specified | Intracellular 3D imaging | uob.edu.ly |
Polymer Chemistry and Functional Polymers
The integration of quinolizinone and related heterocyclic scaffolds into polymer structures is an emerging strategy for creating advanced functional materials. While the direct polymerization of 3-Nitro-4H-quinolizin-4-one itself is not extensively documented, research into embedding quinoline (B57606) and quinolizinone moieties into polymer backbones demonstrates the potential of this compound class in polymer science. rsc.orgresearchgate.net
One approach involves the in-situ generation of poly(quinolizine)s through catalyst-free polyannulations. researchgate.net Another strategy focuses on synthesizing poly(quinoline)s via one-pot polymerization of monomers that form the quinoline ring during the polymerization process. nih.gov These methods create polymers with extended π-conjugated systems, which are of great interest for applications in electronics and photonics. Quinoxaline-based polymers, for instance, have been successfully used to create polymer solar cells with high power conversion efficiencies. rsc.org
Additionally, quinolizinone derivatives have been considered for inclusion within polymer matrices to create materials with specific functionalities, such as in specialized drug delivery systems where the derivative is compounded into a polymer matrix. This indicates a role for these heterocycles as functional additives in polymer-based technologies. The development of synthetic methods that are amenable to a variety of substrates opens the door for incorporating functionalized quinolizinones into polymer chains to impart desired optical, electronic, or biological properties to the final material. nih.gov
Novel Material Design and Characterization
The design and synthesis of novel materials built upon the 4H-quinolizin-4-one framework is a vibrant area of research, driven by the development of versatile synthetic methodologies. google.com Techniques such as multicomponent reactions and tandem cyclizations allow for the construction of a wide library of substituted quinolizinones with precisely tailored properties. wiley.com
A significant area of innovation is the development of photosensitizers for applications like photodynamic therapy. Researchers have synthesized a series of 3-phenyl pyrano[4,3-b]quinolizine compounds which are structurally related to quinolizinones. wiley.com Certain derivatives, specifically those lacking a substituent at position 5, were found to exhibit aggregation-induced emission enhancement (AIEE). wiley.com This phenomenon, where the molecules become highly emissive in an aggregated state (e.g., in water-rich solvents), is particularly valuable for creating potent photosensitizers that can generate reactive oxygen species upon light exposure. wiley.com
The characterization of these novel materials involves a suite of spectroscopic and analytical techniques. The structures of new quinolizinone derivatives are typically confirmed using NMR spectroscopy (¹H-NMR, ¹³C-NMR), mass spectrometry, and IR spectroscopy. wiley.comgoogle.com The exploration of divergent synthesis pathways, where reaction conditions can be altered to selectively produce different heterocyclic scaffolds like quinolizin-4-ones or indolizines from the same starting materials, further expands the toolbox for novel material design. This synthetic flexibility is crucial for exploring structure-property relationships and optimizing materials for specific advanced applications.
Table 3: Synthetic Approaches to Novel Quinolizinone-Based Materials
| Synthetic Method | Key Reactants | Resulting Scaffold | Key Feature/Application | Reference |
|---|---|---|---|---|
| Tandem Horner–Wadsworth–Emmons olefination/cyclisation | Phosphonate (B1237965) esters and pyridine-2-carbaldehydes | Substituted 4H-quinolizin-4-ones | Facile access to functionalized quinolizinones | |
| Rh(III)-Catalyzed Double C–H Activation | Pyridin-2(1H)-ones and alkynes | Highly functionalized 4H-quinolizin-4-ones | Synthesis of fluorescent quinolizinium (B1208727) salts | scispace.com |
| One-Pot Reaction | Ketene dithioacetal, alkyl 2-pyridylacetates | Polycyclic quinolizino[3,2-a]quinolizines | Solid-state red fluorescence | acs.org |
| Reaction of Pyrones with 2-pyridylacetate (B8455688) | Pyrones and 2-pyridylacetate | 3-phenyl pyrano[4,3-b]quinolizine | Aggregation-Induced Emission Enhancement (AIEE) | wiley.com |
Future Research Trajectories and Interdisciplinary Opportunities
Innovation in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 3-nitro-4H-quinolizin-4-one and its derivatives, future research is expected to focus on moving away from traditional multi-step syntheses that often require harsh conditions and generate significant waste. mdpi.com
Key areas of innovation include:
One-Pot Reactions: Designing multi-component reactions where reactants are converted to the desired product in a single vessel. This approach improves efficiency, reduces solvent usage, and minimizes purification steps. kthmcollege.ac.innih.gov
Catalytic Systems: Exploring novel catalysts, including metal-based (e.g., palladium, rhodium, gold) and organocatalysts, to facilitate cyclization and functionalization steps under milder conditions. kthmcollege.ac.in For instance, the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst in cyclization reactions has shown promise for the synthesis of related quinolizinone structures. tandfonline.com
Alternative Energy Sources: Investigating the use of microwave irradiation and ultrasound to accelerate reaction rates and improve yields, often leading to cleaner reaction profiles.
Biocatalysis: Employing enzymes to carry out specific transformations with high chemo-, regio-, and stereoselectivity. mdpi.com The enzymatic synthesis of quinolizinone scaffolds points towards a more sustainable and cost-effective manufacturing paradigm. mdpi.comucl.ac.uk
Green Solvents: Shifting towards the use of water, supercritical fluids, or biodegradable solvents to reduce the environmental impact of the synthesis process. nih.gov
Discovery of Unprecedented Reactivity Patterns and Chemical Transformations
The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the 4H-quinolizin-4-one ring system, creating opportunities for discovering new chemical reactions.
Future research in this area will likely involve:
Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the quinolizinone core towards nucleophilic attack, allowing for the introduction of a wide range of functional groups at positions ortho and para to the nitro group.
Reduction of the Nitro Group: The conversion of the nitro group to an amino group is a pivotal transformation. The resulting 3-amino-4H-quinolizin-4-one is a versatile intermediate for the synthesis of a diverse library of compounds through diazotization, acylation, and other amine-based chemistries. acs.orgresearchgate.net
Cycloaddition Reactions: The quinolizinone system can participate in various cycloaddition reactions, leading to the formation of complex polycyclic structures. The influence of the nitro group on the dienophilic or dipolarophilic character of the scaffold is a key area for investigation.
C-H Functionalization: Direct functionalization of the C-H bonds of the quinolizinone ring is a highly atom-economical approach to creating new derivatives. Research into transition-metal-catalyzed C-H activation will be instrumental in this regard. kthmcollege.ac.in
Integration of Advanced Computational Techniques for Rational Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, in silico methods can accelerate the discovery and optimization process.
Table 1: Application of Computational Techniques
| Computational Technique | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting spectroscopic properties, and assessing the electronic structure and reactivity of the molecule and its derivatives. |
| Molecular Docking | Predicting the binding modes of this compound derivatives with biological targets, such as enzymes and receptors, to guide the design of new therapeutic agents. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the chemical structure of this compound analogs with their biological activity, enabling the prediction of the potency of new compounds. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its complexes with biological macromolecules to understand binding stability and conformational changes over time. |
By leveraging these computational approaches, researchers can prioritize the synthesis of compounds with the highest probability of desired activity, saving time and resources. researchgate.net
In-depth Mechanistic Elucidation of Biological Activities in Controlled Environments
While preliminary studies may suggest biological activity for derivatives of this compound, a deeper understanding of their mechanism of action at the molecular level is crucial.
Future investigations should focus on:
Target Identification and Validation: Identifying the specific proteins, enzymes, or nucleic acids with which these compounds interact to exert their biological effects.
Enzyme Inhibition Kinetics: For compounds that act as enzyme inhibitors, detailed kinetic studies are necessary to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constants (Ki).
Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable insights into the specific molecular interactions responsible for binding and activity.
Synergistic Approaches with Artificial Intelligence and Machine Learning for Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and drug discovery. arxiv.orgnih.gov
For the this compound scaffold, AI and ML can be applied to:
Predictive Modeling: Training ML models on existing data to predict the properties, reactivity, and biological activity of virtual derivatives of this compound. drugtargetreview.com This can rapidly screen vast chemical spaces to identify promising candidates.
De Novo Design: Using generative models to design entirely new molecules based on the this compound framework with optimized properties for a specific biological target.
Retrosynthesis Prediction: Employing AI tools to devise efficient synthetic routes for target molecules, potentially uncovering novel and more sustainable pathways. drugtargetreview.com
Automated Synthesis: Combining AI-driven synthesis planning with robotic platforms to enable the automated, high-throughput synthesis and testing of compound libraries. drugtargetreview.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
